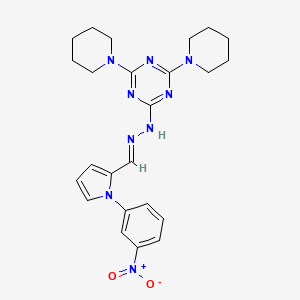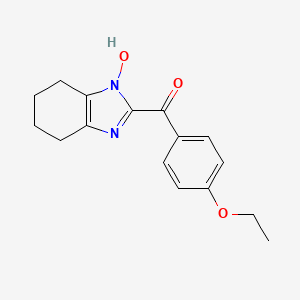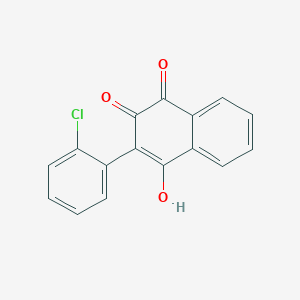
2-(2-chlorophenyl)-3-hydroxynaphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-3-hydroxynaphthoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in the roots of the medicinal plant Plumbago zeylanica. It has been used in traditional medicine for centuries to treat various ailments such as inflammation, fever, and pain. In recent years, plumbagin has gained attention in the scientific community for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone involves the activation of various signaling pathways in cancer cells. Plumbagin has been shown to activate the p53 pathway, which is responsible for regulating cell growth and division. It also activates the MAPK/ERK pathway, which is involved in cell survival and proliferation. Additionally, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Plumbagin has been shown to have various biochemical and physiological effects in cancer cells. It induces oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells. This accumulation of ROS leads to DNA damage and ultimately, cell death. Plumbagin also inhibits the activity of various enzymes involved in cancer cell metabolism, such as hexokinase and lactate dehydrogenase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenyl)-3-hydroxynaphthoquinone in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has also been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical settings. Additionally, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has poor solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. One area of interest is the development of novel drug delivery systems to improve the bioavailability and efficacy of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. Another area of interest is the investigation of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone's potential in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone and its effects on normal cells. Overall, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has shown promising potential as a therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.
Synthesemethoden
Plumbagin can be synthesized through various methods, including extraction from the roots of Plumbago zeylanica, chemical synthesis, and microbial synthesis. Chemical synthesis involves the reaction of 2-chloro-1,4-naphthoquinone with phenylmagnesium bromide, followed by hydrolysis to yield 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. Microbial synthesis involves the use of microorganisms such as Streptomyces platensis to produce 2-(2-chlorophenyl)-3-hydroxynaphthoquinone.
Wissenschaftliche Forschungsanwendungen
Plumbagin has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, colon, and prostate cancer cells. Plumbagin works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-12-8-4-3-7-11(12)13-14(18)9-5-1-2-6-10(9)15(19)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXGHSLZCNZJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-4-hydroxynaphthalene-1,2-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

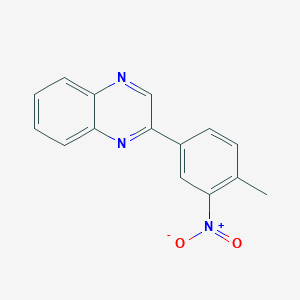

![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)

![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
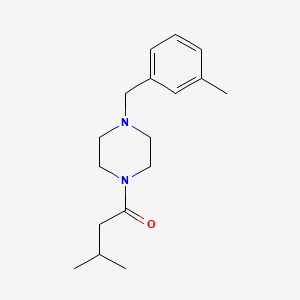
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
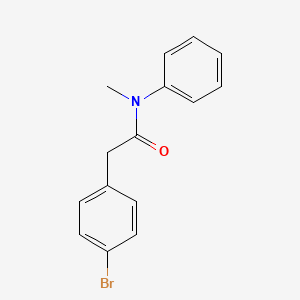
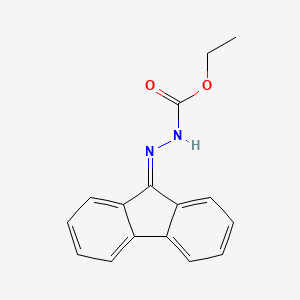
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
